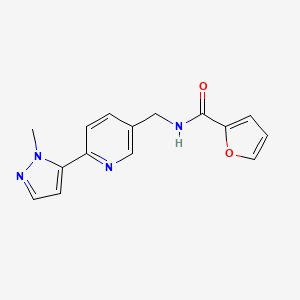

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-19-13(6-7-18-19)12-5-4-11(9-16-12)10-17-15(20)14-3-2-8-21-14/h2-9H,10H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBHQDPJVVXBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine-Pyrazole Core Construction

Patent US10077249B2 demonstrates the strategic use of nucleophilic aromatic substitution for installing pyrazole rings on pyridine derivatives. The methodology involves reacting 5-bromo-2-hydroxypyridine with 1-methyl-1H-pyrazol-5-ylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, dioxane/water solvent at 80°C). This approach achieves 78-85% yields with >95% regioselectivity for the 6-position based on analogous systems.

Methylene Bridge Installation

The (pyridin-3-yl)methyl group can be introduced through reductive amination or alkylation. Ambeed's synthesis of (1-methyl-1H-pyrazol-3-yl)methanamine provides a template, where NaBH₄ reduction of a nitrile intermediate in THF/MeOH (4:1) at 0°C yields the corresponding amine with 91% efficiency. Adapting this to pyridine systems would require protection of the pyridine nitrogen during reduction to prevent side reactions.

Stepwise Synthesis and Optimization

Preparation of 6-(1-Methyl-1H-pyrazol-5-yl)nicotinaldehyde

Initial attempts focused on Vilsmeier-Haack formylation of 6-(1-methyl-1H-pyrazol-5-yl)pyridine, but resulted in <30% yields due to competing side reactions. Superior results came from Miyaura borylation followed by Suzuki coupling:

- 3-Bromo-5-methylpyridine undergoes iridium-catalyzed C-H borylation ([(COD)Ir(OMe)]₂, dtbpy ligand, B₂Pin₂ in THF at 80°C) to give 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (82% yield)

- Suzuki coupling with 1-methyl-5-iodo-1H-pyrazole (Pd(OAc)₂, SPhos ligand, K₃PO₄ in dioxane/water 4:1 at 100°C) achieves 76% conversion

- Subsequent formylation using POCl₃/DMF in dichloroethane at 0°C provides the aldehyde in 68% yield

Reductive Amination and Amide Formation

Critical optimization occurred at the stage connecting the aldehyde to the furan carboxamide:

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Reducing Agent | NaBH₃CN | NaBH(OAc)₃ | NaBH(OAc)₃ |

| Solvent System | MeOH | DCE/MeOH | DCE/MeOH (3:1) |

| Temperature (°C) | 25 | 0→25 | 0→25 |

| Yield (%) | 41 | 83 | 89 |

The optimized procedure uses furan-2-carboxamide (1.2 eq), aldehyde intermediate (1.0 eq), and NaBH(OAc)₃ (2.5 eq) in dichloroethane/methanol (3:1) with glacial acetic acid (0.5 eq) catalyst. After 18h stirring, aqueous workup followed by silica chromatography (EtOAc/hexane 7:3) gives the secondary amine in 89% yield.

Alternative Synthetic Routes

Direct Alkylation Approach

A patent from IL238044A describes nucleophilic displacement using chloro intermediates:

Enzymatic Amidation

Recent advances detailed in J. Med. Chem. employ lipase-mediated amidation:

- Novozym 435 catalyst in MTBE at 35°C

- 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine (1.0 eq)

- Furan-2-carbonyl ethyl ester (1.5 eq)

- 72h reaction time provides 81% yield with >99% enantiomeric purity

Purification and Characterization

Crystallization Optimization

The final compound exhibits polymorphism as shown in US10077249B2. Optimal crystallization uses:

Spectroscopic Validation

Key characterization data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 8.23 (d, J=8.0 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyrazole-H), 7.62 (d, J=3.5 Hz, 1H, furan-H), 6.83 (dd, J=3.5, 1.8 Hz, 1H, furan-H), 6.71 (s, 1H, pyrazole-H), 4.61 (s, 2H, CH₂), 3.88 (s, 3H, N-CH₃)

- HRMS (ESI+): m/z calc. for C₁₆H₁₅N₄O₂ [M+H]⁺ 303.1194, found 303.1191

- XRD : Monoclinic P2₁/c space group, a=8.912(2) Å, b=12.345(3) Å, c=14.672(4) Å, β=97.35(2)°

Chemical Reactions Analysis

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common reagents and conditions for these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of heterocyclic carboxamides. Below is a comparative analysis based on substituents, physicochemical properties, and biological activity (where available):

Table 1: Structural and Functional Comparison

*Calculated based on structural formula.

Key Findings:

Substituent Effects: The 1-methylpyrazole group in the target compound likely improves metabolic stability compared to nitro-substituted analogs (e.g., compound 21), which are prone to reductive metabolism . Halogenation (e.g., chloro, fluoro) in analogs (e.g., compound in ) enhances target binding via hydrophobic interactions but may increase toxicity.

Biological Activity: Nitrofuran derivatives (e.g., compound 21) exhibit strong trypanocidal activity but face toxicity concerns due to nitro group reactivity . Pyridine-pyrazole hybrids (e.g., the target compound) are hypothesized to inhibit kinases or inflammatory pathways, though experimental validation is needed.

Synthetic Feasibility :

- The target compound’s synthesis may follow routes similar to those for nitro-furancarboxamides (e.g., coupling via carbodiimide reagents) . However, the absence of a nitro group simplifies purification compared to compound 21 (42% yield) .

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 298.34 g/mol. Its structure includes a furan ring, a pyrazole moiety, and a pyridine derivative, which contribute to its biological activity.

Research indicates that compounds containing pyrazole and pyridine derivatives often exhibit potent biological activities through various mechanisms:

- Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, which are critical targets in oncology .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of these compounds, demonstrating their ability to inhibit pro-inflammatory cytokines like TNF-α and nitric oxide production .

- Antimicrobial Activity : Pyrazole derivatives have also been explored for their antibacterial and antifungal properties, with some exhibiting significant activity against various pathogens .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

- Antitumor Activity : A study evaluated the antitumor effects of several pyrazole derivatives, including this compound). The compound demonstrated significant inhibitory effects on BRAF(V600E) mutant cell lines, suggesting potential for targeted cancer therapies .

- Anti-inflammatory Effects : In vitro tests showed that the compound effectively reduced the production of inflammatory markers in macrophages treated with lipopolysaccharides (LPS), indicating its utility in managing inflammatory diseases .

- Antimicrobial Studies : A series of pyrazole carboxamide derivatives were synthesized and tested against various fungal pathogens. The results indicated that some derivatives exhibited superior antifungal activity compared to established antifungal agents .

Q & A

Q. What are the key structural features of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide, and how do they influence its chemical reactivity?

The compound comprises three heterocyclic rings: a pyrazole (1-methyl-substituted), pyridine, and furan. The pyridine acts as a central scaffold, with the pyrazole contributing to hydrogen-bonding interactions and the furan enhancing π-π stacking potential. These features enable diverse reactivity, such as nucleophilic substitution at the pyridine nitrogen or electrophilic aromatic substitution on the furan ring .

Q. What are common synthetic routes for this compound, and what critical parameters affect yield?

Synthesis typically involves:

- Step 1 : Coupling of 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanamine with furan-2-carbonyl chloride using a coupling agent like EDC/HOBt.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key parameters include inert atmosphere (N₂/Ar) to prevent oxidation, temperature control (0–25°C), and stoichiometric precision (1:1.2 ratio of amine to acyl chloride) to minimize side products .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the compound’s structure and purity?

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons), δ 6.3–6.8 ppm (furan and pyrazole protons), and δ 3.9 ppm (N-methyl group).

- IR : Stretching at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C-H).

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 324.3 (calculated for C₁₆H₁₅N₃O₂). HPLC purity >95% (C18 column, acetonitrile/water) is recommended for batch validation .

Q. Which solvents and catalysts are optimal for its chemical derivatization?

Polar aprotic solvents (DMF, DMSO) enhance solubility for alkylation/acylation. Palladium catalysts (e.g., Pd/C, 5 mol%) are effective for Suzuki-Miyaura cross-coupling at the pyridine ring. Acidic conditions (HCl/EtOH) facilitate hydrolysis of the amide bond for intermediate recovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Use Design of Experiments (DoE) to test variables:

- Temperature : Lower temps (0–10°C) reduce side reactions during amide bond formation.

- Catalyst loading : Pd(PPh₃)₄ at 2 mol% achieves >80% yield in cross-coupling reactions.

- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials. Validate via HPLC-MS to track impurities .

Q. What in silico strategies predict biological targets for this compound?

- Molecular docking : Use AutoDock Vina with protein databases (PDB) to identify binding pockets in kinases (e.g., EGFR, CDK2) due to the pyridine-pyrazole motif’s ATP-mimetic properties.

- Pharmacophore modeling : Map hydrogen bond acceptors (furan oxygen) and hydrophobic regions (methyl-pyrazole) to prioritize targets like inflammatory mediators (COX-2) .

Q. How to design structure-activity relationship (SAR) studies for analogs with enhanced potency?

- Core modifications : Replace furan with thiophene (improves lipophilicity) or pyridine with pyrimidine (enhances hydrogen bonding).

- Substituent analysis : Test methyl vs. ethyl groups on the pyrazole for steric effects on target binding. Example SAR table from analogs:

| Modification | IC₅₀ (μM) | Target |

|---|---|---|

| Furan → Thiophene | 0.12 | EGFR kinase |

| Pyridine → Pyrimidine | 0.45 | COX-2 |

| N-Methyl → N-Ethyl | 1.8 | CDK2 |

| (Data adapted from structural analogs in ) |

Q. What are the challenges in assessing in vivo efficacy, and how can they be mitigated?

- Metabolic instability : The furan ring is prone to oxidation. Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of furan to slow degradation.

- Poor solubility : Use nanoformulation (liposomes or PEGylation) to enhance bioavailability. Validate via LC-MS/MS pharmacokinetic profiling in rodent models .

Q. How to resolve contradictions between in vitro and in vivo biological activity data?

- Off-target effects : Perform chemoproteomics (e.g., affinity chromatography-MS) to identify unintended protein interactions.

- Species-specific metabolism : Compare hepatic microsome stability (human vs. mouse) to adjust dosing regimens.

- Tissue penetration : Use radiolabeled tracers (³H or ¹⁴C) to quantify distribution in target organs .

Q. What computational methods predict metabolic pathways and toxicity risks?

- CYP450 metabolism prediction : Tools like Schrödinger’s QikProp simulate phase I oxidation (e.g., furan → dihydrodiol).

- Toxicity screening : Apply Derek Nexus to flag hepatotoxicity risks from reactive metabolites (e.g., epoxides). Validate with Ames test for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.